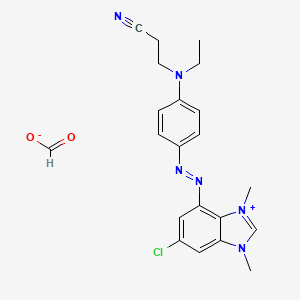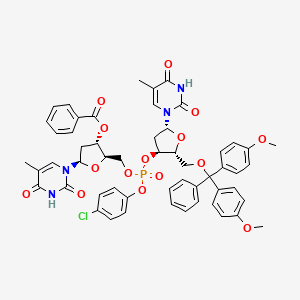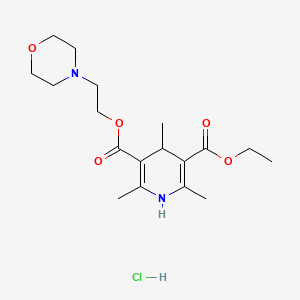
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride typically involves multi-step organic reactions. One common method involves the esterification of 3,5-pyridinedicarboxylic acid with ethyl alcohol in the presence of a catalyst. The resulting ester is then reacted with 2-morpholinoethyl chloride under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures efficient production with minimal waste. Quality control measures are implemented to maintain the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the original compound.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Nicardipine Hydrochloride
Uniqueness
3,5-Pyridinedicarboxylic acid, 1 4-dihydro-2,4,6-trimethyl-, ethyl 2-morpholinoethyl ester, hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
102206-51-9 |
|---|---|
Formule moléculaire |
C18H29ClN2O5 |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-(2-morpholin-4-ylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C18H28N2O5.ClH/c1-5-24-17(21)15-12(2)16(14(4)19-13(15)3)18(22)25-11-8-20-6-9-23-10-7-20;/h12,19H,5-11H2,1-4H3;1H |
Clé InChI |
IGEGTBZKZQEWMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCN2CCOCC2)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


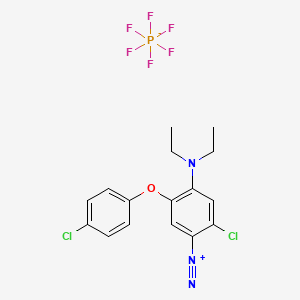
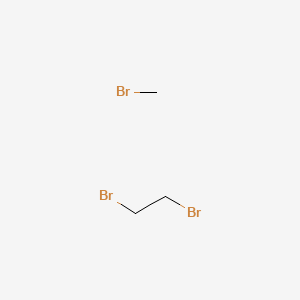
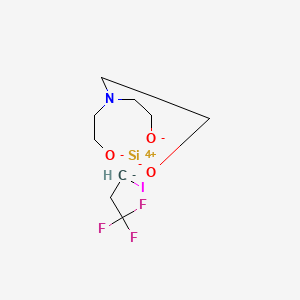
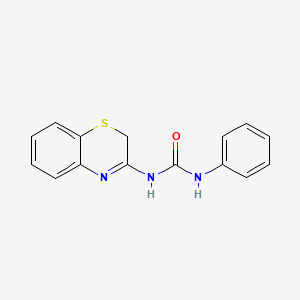
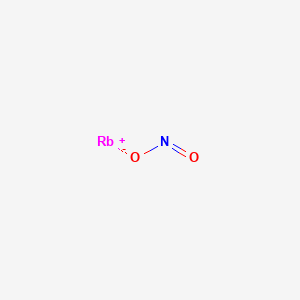
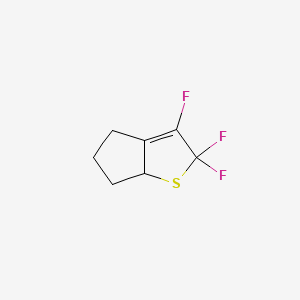

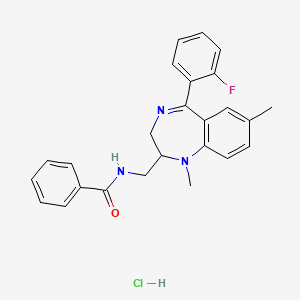
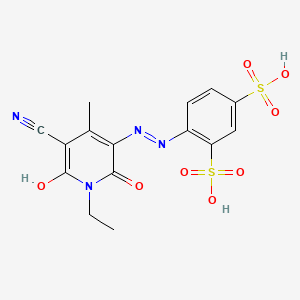
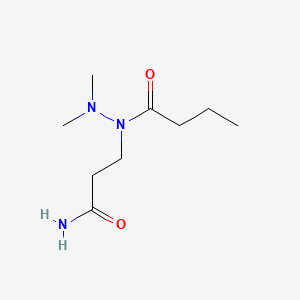
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
